2-(3-methylbutanoyl)-N-phenylhydrazinecarbothioamide
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Overview
Description
2-(3-methylbutanoyl)-N-phenylhydrazinecarbothioamide: methyl 2-hydroxy-3-methylbutanoate , is a chemical compound with the following properties:
- Empirical Formula:
C6H12O3
- Molecular Weight: 132.16 g/mol
It appears as a colorless to pale yellow liquid with a pleasant floral, fruity, and rose-like fragrance. It is miscible with ethanol and most non-volatile oils but insoluble in water .
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves the reaction of 3-methylbutanoyl chloride with N-phenylhydrazinecarbothioamide . The reaction proceeds through nucleophilic substitution, resulting in the formation of the target compound .
Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for understanding its preparation.
Chemical Reactions Analysis
Reactions::
Hydrolysis: The compound can undergo hydrolysis to yield the corresponding carboxylic acid and hydrazinecarbothioamide.
Esterification: Reacting with an alcohol can regenerate the ester.
Reduction: Reduction of the carbonyl group can lead to the corresponding alcohol.
Substitution: The phenylhydrazine moiety can participate in substitution reactions.
Hydrolysis: Acidic or basic conditions.
Esterification: Alcohol (e.g., methanol) and acid catalyst.
Reduction: Reducing agents (e.g., lithium aluminum hydride).
Substitution: Various nucleophiles (e.g., amines, thiols).
- Hydrolysis: Carboxylic acid and hydrazinecarbothioamide.
- Esterification: Regeneration of the ester.
- Reduction: Corresponding alcohol.
- Substitution: Various substituted derivatives.
Scientific Research Applications
This compound finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: Potential drug candidates due to its structural features.
Biological Studies: Investigating its effects on cellular processes.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
While no direct analogs are mentioned, further exploration could reveal related compounds with similar functional groups or reactivity.
Properties
Molecular Formula |
C12H17N3OS |
---|---|
Molecular Weight |
251.35 g/mol |
IUPAC Name |
1-(3-methylbutanoylamino)-3-phenylthiourea |
InChI |
InChI=1S/C12H17N3OS/c1-9(2)8-11(16)14-15-12(17)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,16)(H2,13,15,17) |
InChI Key |
AGJJQOIPAXVVPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NNC(=S)NC1=CC=CC=C1 |
Origin of Product |
United States |
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